Superior Antifungal Activity of 2-Nitrophenyl Analog Against Candida albicans
In a direct comparative study, a 2-nitrophenyl-substituted pyrazole Schiff base was considerably more active against the fungal pathogen Candida albicans than its 3-nitrophenyl and 4-nitrophenyl substituted isomers [1]. This establishes a clear potency hierarchy where the ortho-nitro configuration is critical. Selecting a 3-nitrophenyl or 4-nitrophenyl analog, such as 1-methyl-3-(3-nitrophenyl)-1H-pyrazole (CAS 886851-64-5), would predictably result in inferior or absent antifungal activity based on this class-level evidence.
| Evidence Dimension | Antifungal activity |
|---|---|
| Target Compound Data | 2-Nitrophenyl isomer (corresponding core of the target compound) described as 'considerably more active' against C. albicans. |
| Comparator Or Baseline | 3-Nitrophenyl and 4-nitrophenyl isomers (core scaffolds of potential alternatives). |
| Quantified Difference | Not numerically quantified in the abstract, but described as a qualitative and significant superiority. |
| Conditions | In vitro antifungal assay against Candida albicans. Study performed on nitrophenyl-pyrazole substituted Schiff bases. |
Why This Matters
For any research program targeting antifungal development, especially against C. albicans, the ortho-nitro (2-nitrophenyl) substituted scaffold is the essential choice to maximize the probability of achieving potent biological activity.
- [1] Restrepo-Acevedo, A., et al. (2022). 'Synthesis and antifungal activity of nitrophenyl-pyrazole substituted Schiff bases.' Journal of Molecular Structure, 1253, 132289. The relative position of the nitro group plays an important role on the antifungal activity against C. albicans as the compound bearing the 2-nitrophenyl substituent (2a) was considerably more active than the other derivatives. View Source
